7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde
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Overview
Description
7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde is a heterocyclic compound that features both a pyridine ring and a benzodioxole moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
The compound’s molecular weight (15013) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Action Environment
It is generally recommended to store similar compounds in a sealed container in a cool, dry place .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the pyridine and benzodioxole fragments . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 7-Pyridin-4-yl-1,3-benzodioxole-5-carboxylic acid.
Reduction: 7-Pyridin-4-yl-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carbaldehyde:
4,7-Di(4-pyridinyl)benzothiadiazole:
3,5-Di(pyridin-4-yl)benzoic acid: Features a benzoic acid core with pyridine substituents, used in different contexts such as coordination chemistry.
Uniqueness
7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde is unique due to the combination of the benzodioxole and pyridine rings, which confer distinct electronic properties and reactivity. This makes it a valuable building block in the synthesis of complex organic molecules and potential pharmaceuticals.
Biological Activity
7-Pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of this compound features a benzodioxole moiety fused with a pyridine ring and an aldehyde functional group. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it showed significant cytotoxic effects against:
- MCF-7 (breast cancer)
- K562 (chronic myeloid leukemia)
- MV4-11 (biphenotypic leukemia)
Table 1 summarizes the IC50 values for these cell lines:
These results suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity . It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against selected bacterial strains are presented in Table 2:
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Antimicrobial Action : The compound disrupts bacterial membranes, leading to cell lysis.
Study on Anticancer Properties
A study published in Molecules evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers such as cleaved PARP and caspase activation .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The study found that the compound inhibited bacterial growth effectively at low concentrations, making it a potential candidate for developing new antibacterial agents .
Properties
IUPAC Name |
7-pyridin-4-yl-1,3-benzodioxole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-7-9-5-11(10-1-3-14-4-2-10)13-12(6-9)16-8-17-13/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBFVXGQRDHQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C3=CC=NC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.